3,3,5-Trimethylcyclohexanone

Catalog No.
S575691
CAS No.
873-94-9
M.F
C9H16O
M. Wt
140.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,5-Trimethylcyclohexanone

CAS Number

873-94-9

Product Name

3,3,5-Trimethylcyclohexanone

IUPAC Name

3,3,5-trimethylcyclohexan-1-one

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h7H,4-6H2,1-3H3

InChI Key

POSWICCRDBKBMH-UHFFFAOYSA-N

SMILES

CC1CC(=O)CC(C1)(C)C

Synonyms

dihydro-isophorone

Canonical SMILES

CC1CC(=O)CC(C1)(C)C

Organic Synthesis:

,3,5-Trimethylcyclohexanone serves as a valuable starting material for various organic syntheses due to its readily available reactive ketone group and the presence of three methyl groups, which can participate in further chemical transformations.

  • Asymmetric Synthesis: The ketone functionality allows for the introduction of chiral centers through asymmetric reactions, leading to the synthesis of enantiomerically enriched compounds with potential applications in drug development and material science [PubChem, National Institutes of Health, ].
  • Ring-Opening Reactions: The cyclohexanone ring can be selectively opened under specific conditions, enabling the formation of various linear or branched-chain molecules with diverse functionalities [Organic Syntheses, ].

Medicinal Chemistry:

,3,5-Trimethylcyclohexanone has been explored as a potential scaffold for the development of new drugs due to its structural similarity to certain biologically active molecules.

  • Derivatives with Antibacterial Activity: Studies have shown that certain derivatives of 3,3,5-Trimethylcyclohexanone exhibit promising antibacterial activity against various pathogenic bacteria [Journal of Medicinal Chemistry, ]. However, further research is needed to optimize their potency and selectivity for clinical applications.
  • Drug Carrier Systems: The unique properties of 3,3,5-Trimethylcyclohexanone are being investigated for its potential use in the design of drug delivery systems. Its cyclic structure and functional groups could be utilized to encapsulate and transport therapeutic agents within the body [International Journal of Pharmaceutics, ].

Material Science:

,3,5-Trimethylcyclohexanone holds potential applications in the development of novel functional materials.

  • Polymer Synthesis: The ketone group can be used as a reactive site for the formation of polymers with specific properties, such as controlled chain length and functionality [Polymer Journal, ].
  • Liquid Crystals: The rigid cyclohexane ring and the presence of methyl groups contribute to the liquid crystalline behavior of 3,3,5-Trimethylcyclohexanone under certain conditions. This property could be utilized in the development of new liquid crystal displays or other optoelectronic devices [Liquid Crystals, ].

3,3,5-Trimethylcyclohexanone is a cyclic ketone with the molecular formula C9H16OC_9H_{16}O and a molecular weight of approximately 140.22 g/mol. It is characterized as a colorless to nearly colorless oily liquid that is slightly soluble in water but soluble in alcohols and oils. This compound has a boiling point of 188-192 °C and a melting point of -10 °C, making it suitable for various applications in organic synthesis and industrial processes .

  • Flammability: TMCH has a flash point of 68 °C, indicating flammability and the need for caution around heat sources [].
  • Skin and Eye Irritation: Exposure to TMCH can cause skin and eye irritation. In case of contact, flush the affected area with water for at least 15 minutes and seek medical attention if irritation persists [].
, particularly involving Grignard reagents. It reacts with various alkyl and aryl magnesium halides, yielding products that retain the same relative configuration . Additionally, it can undergo selective catalytic hydrogenation, which transforms it into other valuable compounds like 3,3,5-trimethylcyclohexanol under specific conditions . The compound can also serve as a precursor in aldol condensation reactions, leading to larger cyclic structures .

The synthesis of 3,3,5-trimethylcyclohexanone can be achieved through several methods:

  • Catalytic Hydrogenation: The most common method involves the selective hydrogenation of isophorone using palladium on carbon as a catalyst under mild conditions (298 K and 2 MPa H₂) to achieve high carbon yields .
  • Aldol Condensation: This method involves the self-condensation of 3,3,5-trimethylcyclohexanone to produce larger cyclic structures .
  • Grignard Reactions: This approach utilizes Grignard reagents to generate various substituted derivatives of the ketone .

3,3,5-Trimethylcyclohexanone has diverse applications across multiple industries:

  • Solvent: It is commonly used as a solvent in coatings and paints due to its ability to enhance leveling and gloss.
  • Chemical Intermediate: The compound serves as a raw material for synthesizing specialty polycarbonates and other polymers.
  • Fuel Production: It is utilized in the production of renewable high-density fuels through various chemical transformations .

Studies focusing on the interactions of 3,3,5-trimethylcyclohexanone with other chemical species have revealed its role as a reactant in various organic syntheses. For instance, its interactions with Grignard reagents lead to predictable products based on the nature of the alkyl or aryl groups involved . Furthermore, its catalytic properties have been explored in selective hydrogenation processes that highlight its utility in organic chemistry.

Several compounds share structural similarities with 3,3,5-trimethylcyclohexanone. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
2-MethylcyclohexanoneC7H12OLess steric hindrance; used in similar applications
4-MethylcyclohexanoneC7H12ODifferent position of methyl group affects reactivity
3,5-DimethylcyclohexanoneC9H16OSimilar reactivity but different substitution pattern
3,3-DimethylcyclohexanoneC8H14OFewer methyl groups; alters physical properties

Uniqueness: The presence of three methyl groups at the 3 and 5 positions provides distinctive steric effects that influence both its chemical reactivity and physical properties compared to similar cyclic ketones.

XLogP3

2.2

Boiling Point

189.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 1394 companies from 12 notifications to the ECHA C&L Inventory.;
H332 (92.47%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

873-94-9

Wikipedia

3,3,5-trimethylcyclohexanone

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Cyclohexanone, 3,3,5-trimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types